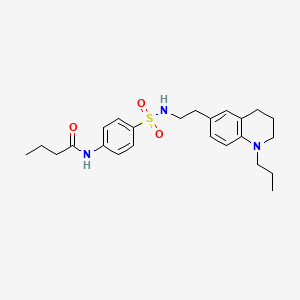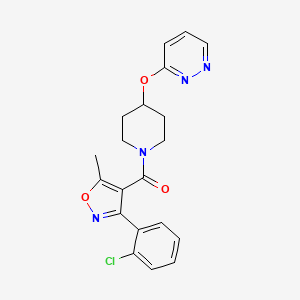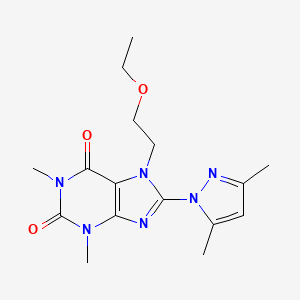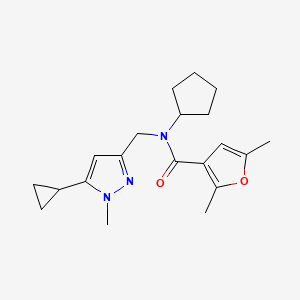![molecular formula C14H12ClNO5S2 B2665629 Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate CAS No. 1021046-72-9](/img/structure/B2665629.png)
Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” is a chemical compound used in scientific research. It has a molecular formula of C12H10ClNO4S2, an average mass of 331.795 Da, and a monoisotopic mass of 330.973969 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” is characterized by the presence of a sulfonyl group attached to a 5-chloro-2-thienyl group, which is further linked to a benzoate moiety via an acetyl-amino bridge .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” are not available, similar compounds often undergo electrophilic aromatic substitution and free radical reactions .Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate serves as an intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been explored for their potential in creating pharmaceutical compounds and agricultural chemicals. The process optimizations for its derivatives, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, emphasize improvements in yield and efficiency for industrial production, highlighting the compound's role in the manufacturing of sulpiride, an antipsychotic medication (W. Xu, C. Guo, Tao Li, & Si-Quan Liu, 2018).
Antimicrobial and Antifungal Activities
Research into similar sulfonamide derivatives has shown that they possess antimicrobial and antifungal properties. For example, studies on formazans derived from Mannich bases of thiadiazole compounds, which are structurally related to Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate, have demonstrated moderate antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).
Chemical Synthesis and Drug Discovery
The compound's derivatives have also been investigated for their role in synthesizing heterocyclic compounds, which are crucial in drug discovery and development. For instance, the synthesis of formazans from thiadiazole derivatives highlights the versatility of sulfonamide-based compounds in creating pharmacologically active molecules with potential applications in treating various diseases (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).
Environmental Impact Studies
In addition to pharmaceutical applications, research on sulfometuron methyl, a compound related to Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate, has investigated its environmental impact. Studies have focused on its behavior in aquatic environments and its effects on groundwater quality, emphasizing the importance of understanding the environmental fate of chemical compounds used in agriculture (D. Neary & J. L. Michael, 1989).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[[2-(5-chlorothiophen-2-yl)sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S2/c1-21-14(18)9-2-4-10(5-3-9)16-12(17)8-23(19,20)13-7-6-11(15)22-13/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQZDYZPCNGCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)
![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)

amino]-3,3-dimethyl-2-azetanone](/img/structure/B2665556.png)

![1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2665560.png)
![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2665563.png)
![5-(furan-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2665568.png)
![4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2665569.png)